1-Piperidinepropanol

Catalog No.
S793837
CAS No.
104-58-5
M.F
C8H17NO
M. Wt
143.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Piperidinepropanol

CAS Number

104-58-5

Product Name

1-Piperidinepropanol

IUPAC Name

3-piperidin-1-ylpropan-1-ol

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

InChI

InChI=1S/C8H17NO/c10-8-4-7-9-5-2-1-3-6-9/h10H,1-8H2

InChI Key

PLRXAFVBCHEMGD-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCCO

Canonical SMILES

C1CCN(CC1)CCCO

The exact mass of the compound 1-Piperidinepropanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66531. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Piperidinepropanol (CAS 104-58-5) is a bifunctional aliphatic amino alcohol characterized by a tertiary piperidine ring linked to a primary hydroxyl group via a three-carbon propyl chain. Commercially procured as a colorless to pale yellow liquid, it exhibits a boiling point of 94–95 °C at 0.5 mmHg and a density of 0.944 g/mL at 25 °C . In industrial and laboratory procurement, it is primarily selected as a structural precursor for synthesizing complex ether-linked active pharmaceutical ingredients (APIs), including histamine H3 receptor antagonists and kinase inhibitors [1]. Its specific chain length provides a quantifiable balance of nucleophilicity, lipophilicity, and basicity, establishing a clear baseline for material selection in scale-up manufacturing workflows.

Research Fit

Workflow NR2B antagonist synthesis
Workflow Ionizable lipid LNP synthesis
Use Context Pharmaceutical impurity standard

Generic substitution of 1-piperidinepropanol with its closest in-class analog, 1-piperidineethanol (CAS 3040-44-6), frequently fails in procurement and process scale-up due to critical differences in steric hindrance and inductive effects. The two-carbon ethyl linker in 1-piperidineethanol places the bulky piperidine ring in close proximity to the primary alcohol, increasing steric clash during sterically demanding etherifications, such as Mitsunobu couplings with bulky phenols [1]. Furthermore, the shorter chain enhances the electron-withdrawing inductive effect of the oxygen atom on the tertiary amine, reducing its pKa by nearly a full logarithmic unit compared to the propyl analog [2]. This altered basicity compromises the molecule's utility as an internal acid scavenger and shifts the phase-transfer partitioning behavior during downstream aqueous workups, making the two compounds non-interchangeable.

Substitution Risk

Linker length mismatch
Shorter ethanol linkers (e.g. 4-piperidineethanol) may alter derivative conformational fit and target engagement.
Heterocycle substitution
Morpholino analogs may shift pKa and NR2B-selectivity profile, requiring reformulation or re-optimization.
Impurity standard identity
Only 1-Piperidinepropanol matches Pitolisant Impurity 8; other piperidine alcohols cannot serve as authentic reference material.

Steric Relief in Mitsunobu Etherification Yields

In the synthesis of complex ether-linked APIs, the three-carbon linker of 1-piperidinepropanol provides measurable steric relief compared to 1-piperidineethanol. When coupled with bulky phenolic intermediates under standard Mitsunobu conditions, 1-piperidinepropanol achieves viable isolated yields (e.g., >36% over multi-step sequences involving highly hindered substrates), whereas the ethyl analog suffers from steric crowding at the reactive center, leading to elevated byproducts and reduced throughput [1].

Evidence DimensionMitsunobu coupling efficiency with sterically hindered phenols
Target Compound DataViable isolated yields (e.g., >36% in complex multi-step syntheses)
Comparator Or Baseline1-Piperidineethanol (Reduced yields due to proximal steric bulk)
Quantified DifferenceReduction in side-reactions and improved target conversion
ConditionsStandard Mitsunobu conditions (DEAD/DIAD, PPh3, THF)

Higher coupling yields in late-stage precursor functionalization directly reduce the cost of goods (COGS) for complex pharmaceutical manufacturing.

NR2B Selectivity
Cross-study comparable
5,778-fold (Ro 25-6981) vs. 150-fold (nylidrin)
Supports piperidine scaffold fit for NR2B-selective derivative design
Xenopus oocyte assay; cloned subunits

Amine Basicity and Internal Scavenging Capacity

The length of the alkyl chain between the electronegative hydroxyl oxygen and the piperidine nitrogen fundamentally alters the molecule's basicity. 1-Piperidinepropanol exhibits an amine pKa of approximately 10.4, whereas 1-piperidineethanol possesses a lower pKa of 9.5 due to the stronger inductive withdrawal across the shorter two-carbon chain [1]. This nearly 0.9 pKa unit difference means 1-piperidinepropanol acts as a stronger base, influencing its capacity as an internal acid scavenger during alkylation reactions and altering the pH required for salt formation [2].

Evidence DimensionAmine dissociation constant (pKa)
Target Compound DatapKa ~ 10.4
Comparator Or Baseline1-Piperidineethanol (pKa ~ 9.5)
Quantified Difference~0.9 pKa unit increase in basicity
ConditionsAqueous solution, standard temperature (25 °C)

The higher basicity alters reaction kinetics when the molecule acts as an internal base and shifts the pH thresholds required for downstream aqueous extraction.

NR2B Potency
Class-level inference
IC50 0.009–0.18 µM (piperidine antagonists) vs. 0.18 µM (nylidrin)
Piperidine ring supports low-nanomolar NR2B binding context
Recombinant NMDA receptor electrophysiology

Thermal Processability and Vacuum Distillation Window

For industrial scale-up, the thermal properties of the amino alcohol dictate the required reactor capabilities. 1-Piperidinepropanol features a boiling point of 94–95 °C at a reduced pressure of 0.5 mmHg, which is higher than that of 1-piperidineethanol . This elevated boiling point allows for higher-temperature solvent-free reactions or the use of high-boiling solvents without excessive evaporative loss, broadening the operational process window during bulk manufacturing [1].

Evidence DimensionBoiling point under vacuum
Target Compound Data94–95 °C at 0.5 mmHg
Comparator Or Baseline1-Piperidineethanol (Lower boiling point under equivalent vacuum)
Quantified DifferenceHigher thermal threshold before vaporization
ConditionsVacuum distillation (0.5 mmHg)

A higher boiling point facilitates higher-temperature process chemistry without requiring specialized pressurized reactors, lowering equipment overhead.

Muscarinic Antagonism
Class-level inference
Trihexyphenidyl IC50 22 nM; Biperiden distinct clinical profile
Scaffold supports tunable CNS agent synthesis
Guinea pig ileum assay; oxotremorine model

Lipophilicity and Phase-Transfer Behavior

The addition of a single methylene group in the propyl chain increases the lipophilicity of the molecule. 1-Piperidinepropanol has a consensus LogP of approximately 1.15, compared to the more hydrophilic profile of 1-piperidineethanol (LogP ~ 0.6 - 0.8) [1]. In procurement for multi-step synthesis, this increased lipophilicity translates to greater partitioning into organic solvents during aqueous workups, reducing product loss in the aqueous phase and minimizing the need for exhaustive extractions [1].

Evidence DimensionConsensus LogP (Lipophilicity)
Target Compound DataLogP ~ 1.15
Comparator Or Baseline1-Piperidineethanol (LogP ~ 0.6 - 0.8)
Quantified Difference~0.35 - 0.55 log unit increase
ConditionsStandard octanol/water partitioning models

Higher lipophilicity improves organic phase recovery during liquid-liquid extractions, increasing overall process yield and reducing solvent waste.

LNP mRNA Delivery
Supporting evidence
Reported improved delivery efficiency vs. alternative ionizable lipids
Supports piperidine lipid context for endosomal escape screening
Proprietary study; quantitative data not disclosed
Impurity Identity
Data to verify
Designated Pitolisant Impurity 8
Required for ANDA method validation and QC
Structural identity not satisfied by other piperidine alcohols
Target Class Reach
Class-level inference
4 validated target classes (H3R, G9a, 5-HT4R, Chk2)
Supports multi-target library synthesis from single building block
Alternative amino-alcohols lack comparable breadth

Late-Stage Mitsunobu Etherification in API Manufacturing

Because of the reduced steric hindrance afforded by its three-carbon linker, 1-piperidinepropanol is utilized for introducing a basic piperidine moiety onto bulky phenolic intermediates via the Mitsunobu reaction. It is selected for the synthesis of complex ether-linked APIs, such as experimental kinase inhibitors and V1b receptor antagonists, where the ethyl analog would result in unacceptable yield drops [1].

Synthesis of Neuroactive Receptor Modulators

1-Piperidinepropanol is a structural building block in the development of neuroactive compounds, including histamine H3 receptor antagonists and NMDA receptor modulators. The specific chain length and resulting LogP (~1.15) are required for achieving the precise lipophilicity necessary for blood-brain barrier penetration and receptor pocket binding, making shorter-chain analogs non-viable substitutes [2].

Development of Phase-Transfer Catalysts and Ligands

The distinct pKa (~10.4) and thermal stability of 1-piperidinepropanol make it a suitable precursor for synthesizing bespoke phase-transfer catalysts and metal-coordinating ligands. Its ability to withstand higher reaction temperatures without vaporizing under standard atmospheric conditions allows for functionalization workflows that would volatilize lighter amino alcohols .

Application Fit Matrix

Application
Selection Property
Validation Focus
NR2B-selective antagonist synthesis for CNS pathway studies
Piperidine-propanol scaffold NR2B-selectivity context
NR2B/NR2A selectivity ratio and binding assay profiling
Ionizable amine lipid synthesis for LNP nucleic acid delivery research
Piperidine headgroup pKa for endosomal escape context
LNP-mediated transfection efficiency and endosomal release assays
Analytical reference standard for Pitolisant impurity profiling
Structural identity as Pitolisant Impurity 8
HPLC/GC retention time and method validation per ANDA requirements
Medicinal chemistry library construction for GPCR and epigenetic enzyme research
Scaffold tunability across multiple target classes
Derivative activity profiling against H3R, 5-HT4R, G9a, Chk2

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (13.04%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (13.04%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (13.04%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.04%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

104-58-5

Wikipedia

1-Piperidinepropanol

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